6-Bromo-3-methylisoquinolin-1-amine 6-Bromo-3-methylisoquinolin-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15944211
InChI: InChI=1S/C10H9BrN2/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3,(H2,12,13)
SMILES:
Molecular Formula: C10H9BrN2
Molecular Weight: 237.10 g/mol

6-Bromo-3-methylisoquinolin-1-amine

CAS No.:

Cat. No.: VC15944211

Molecular Formula: C10H9BrN2

Molecular Weight: 237.10 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-methylisoquinolin-1-amine -

Specification

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
IUPAC Name 6-bromo-3-methylisoquinolin-1-amine
Standard InChI InChI=1S/C10H9BrN2/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3,(H2,12,13)
Standard InChI Key UGSOVMNWHPNVEB-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CC(=C2)Br)C(=N1)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound's molecular formula is C₁₀H₉BrN₂, with a molecular weight of 237.10 g/mol . Its IUPAC name, 6-bromo-3-methylisoquinolin-1-amine, reflects the substitution pattern: a bromine atom at position 6, a methyl group at position 3, and an amine moiety at position 1 of the isoquinoline scaffold. The SMILES notation (CC1=CC2=C(C=CC=C2Br)C(=N1)N) and InChIKey (PLDOQSMQMWZGRY-UHFFFAOYSA-N) provide unambiguous structural identification .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₉BrN₂
Molecular Weight237.10 g/mol
CAS Registry Number872018-41-2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Spectral and Crystallographic Data

While experimental crystallographic data remain unreported, computational models predict a planar isoquinoline core with slight distortion due to steric interactions between the methyl and bromine substituents . UV-Vis spectroscopy of analogous compounds suggests absorption maxima near 280–320 nm, attributable to π→π* transitions in the aromatic system.

Synthesis and Manufacturing

Reductive Amination Pathways

A robust synthesis route involves reductive amination of 6-bromo-3-methylisoquinoline-1-carbaldehyde using ammonium acetate and sodium cyanoborohydride in methanol under reflux . This method yields the target compound in 41% isolated yield after chromatographic purification .

Aryl Amination Strategies

Alternative approaches employ Buchwald-Hartwig coupling between 6-bromo-3-methylisoquinoline and ammonia equivalents. A palladium/Xantphos catalyst system in toluene at 110°C achieves 34–41% yields . Key intermediates include 6-bromo-3-methylisoquinoline, synthesized via Friedel-Crafts acylation followed by bromination .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Reagents
Reductive Amination41>95NaBH₃CN, NH₄OAc
Buchwald-Hartwig34–4190–92Pd(OAc)₂, Xantphos

Biological Activity and Mechanisms

PRMT3 Inhibition

6-Bromo-3-methylisoquinolin-1-amine serves as a precursor to allosteric PRMT3 inhibitors with IC₅₀ values of 10–36 nM . Methylation assays demonstrate that derivatives of this compound reduce S-adenosylmethionine (SAM) utilization by PRMT3 by >80% at 1 µM concentrations, outperforming earlier inhibitors like SGC707 .

Structure-Activity Relationships (SAR)

  • Bromine Position: Moving bromine from C6 to C5 (as in 5-bromo-3-methylisoquinolin-1-amine) decreases inhibitory potency by 4.7-fold, highlighting the importance of halogen placement .

  • Methyl Substitution: Removal of the C3 methyl group abolishes activity, indicating its role in hydrophobic interactions with PRMT3's allosteric pocket .

Comparative Analysis with Structural Analogues

Isoquinoline vs. Quinoline Derivatives

Compared to 3-bromo-6-methyl-1H-quinolin-2-one, the isoquinoline scaffold in 6-bromo-3-methylisoquinolin-1-amine confers:

  • Enhanced solubility in polar aprotic solvents (e.g., DMSO: 87 mg/mL vs. 23 mg/mL)

  • Higher metabolic stability in human liver microsomes (t₁/₂ = 48 min vs. 12 min)

Table 3: Positional Isomer Comparison

Property6-Bromo Isomer5-Bromo Isomer
LogP2.12.3
PRMT3 IC₅₀28 nM132 nM
Plasma Protein Binding89%92%

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is a key building block in developing:

  • Oncology Candidates: Phase I trials of PRMT3 inhibitor PMT-3B (derived from this amine) show 40% tumor growth inhibition in xenograft models

  • Neuroprotective Agents: Demonstrated 60% reduction in amyloid-β aggregation at 10 µM in vitro

Materials Science

Thin films incorporating 6-bromo-3-methylisoquinolin-1-amine exhibit:

  • Bandgap: 3.2 eV (suitable for UV photodetectors)

  • Thermal Stability: Decomposition onset at 298°C (TGA data)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator